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Guanosine2'-3'-monophosphatedisodiumsalt -

Guanosine2'-3'-monophosphatedisodiumsalt

Catalog Number: EVT-15368225
CAS Number:
Molecular Formula: C20H24N10Na4O16P2
Molecular Weight: 814.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Guanosine 2'-3'-monophosphate disodium salt can be synthesized from guanosine through phosphorylation processes. It can also be derived from the degradation of RNA, particularly in microbial systems where ribonucleases catalyze the breakdown of RNA into nucleotide monophosphates, including guanosine derivatives .

Classification

This compound falls under several classifications:

  • Chemical Class: Nucleotide
  • Biological Role: It functions as a signaling molecule and is involved in various cellular processes, including the modulation of enzyme activities and cellular responses to stress.
  • CAS Number: 6027-83-4
Synthesis Analysis

Methods

The synthesis of guanosine 2'-3'-monophosphate disodium salt can be accomplished through several methods:

  1. Chemical Synthesis: This involves the phosphorylation of guanosine using phosphoric acid or its derivatives in the presence of sodium ions to yield the disodium salt form.
  2. Enzymatic Synthesis: Enzymes such as guanylate kinases can catalyze the transfer of phosphate groups to guanosine, producing various phosphorylated forms, including guanosine 2'-3'-monophosphate.

Technical Details

  • The reaction typically occurs under controlled pH and temperature conditions to optimize yield.
  • The purification process often involves chromatography techniques to isolate the desired nucleotide from byproducts.
Molecular Structure Analysis

Structure

Guanosine 2'-3'-monophosphate disodium salt features a purine base (guanine) linked to a ribose sugar that is phosphorylated at both the 2' and 3' positions. This structure allows it to participate in various biochemical reactions.

Chemical Reactions Analysis

Reactions

Guanosine 2'-3'-monophosphate disodium salt participates in several chemical reactions:

  1. Phosphorylation Reactions: It can serve as a substrate for kinases that add phosphate groups, transforming it into di- or triphosphate forms.
  2. Hydrolysis Reactions: Under certain conditions, it can be hydrolyzed by phosphatases to release inorganic phosphate and guanosine.

Technical Details

The reaction kinetics often depend on factors such as substrate concentration, enzyme availability, and environmental conditions (pH, temperature).

Mechanism of Action

Process

The mechanism of action for guanosine 2'-3'-monophosphate disodium salt primarily involves its role as a signaling molecule within cells. It modulates various pathways by:

  • Acting as a secondary messenger in signal transduction pathways.
  • Regulating enzyme activities through allosteric interactions or competitive inhibition.

Data

Research indicates that guanosine 2'-3'-monophosphate levels influence cellular responses to stress and environmental changes, affecting processes like biofilm formation in bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility varies with ionic strength and pH of the solution.

Chemical Properties

  • Stability: Generally stable under dry conditions but may hydrolyze in aqueous solutions over time.
  • Reactivity: Reacts with nucleophiles due to its phosphate group, making it susceptible to enzymatic degradation.
Applications

Scientific Uses

Guanosine 2'-3'-monophosphate disodium salt has numerous applications in scientific research:

  • Biochemical Research: Used extensively in studies involving nucleotide metabolism and signaling pathways.
  • Pharmaceutical Development: Investigated for its potential therapeutic roles in modulating immune responses and cellular stress reactions.
  • Synthetic Biology: Employed in designing synthetic circuits for controlling gene expression based on nucleotide signaling mechanisms.
Synthetic Methodologies and Structural Optimization

Enzymatic Phosphorylation Techniques for Isomer-Specific Monophosphate Synthesis

Enzymatic phosphorylation has emerged as a precision tool for synthesizing isomerically pure Guanosine-2'-3'-monophosphate disodium salt (2'-3'-GMP·2Na), addressing the inherent challenges in separating ribose-positional isomers. Unlike chemical phosphorylation methods that produce complex isomer mixtures, kinase-mediated approaches enable selective phosphorylation at either the 2' or 3' position of guanosine through enzyme-substrate specificity engineering. Recent methodologies exploit nucleotide diphosphate kinases (NDPKs) coupled with ATP regeneration systems to achieve near-quantitative conversion yields exceeding 95% under mild aqueous conditions (pH 7.5, 37°C) [7]. This approach significantly reduces downstream purification challenges associated with mixed isomer systems while maintaining the nucleotide's structural integrity.

The isomeric fidelity achieved through enzymatic synthesis has profound implications for research applications. Studies confirm that 2'-GMP and 3'-GMP exhibit distinct conformational behaviors in solution, influencing their biological recognition and metal coordination properties. The enzymatic route preserves the native β-D-ribofuranose configuration without epimerization, which is crucial for maintaining the molecule's hydrogen-bonding patterns in supramolecular assemblies. Furthermore, enzymatic phosphorylation eliminates the need for protecting-group strategies typically required in chemical synthesis, streamlining production while reducing environmental impact through aqueous-based reactions [2]. The development of immobilized kinase bioreactors has enabled continuous production of isomerically defined 2'-3'-GMP·2Na, addressing scalability challenges previously associated with enzymatic nucleotide synthesis.

Table 1: Enzymatic Phosphorylation Efficiency Parameters for 2'-3'-GMP·2Na Synthesis

Enzyme SystemTemperature (°C)Reaction Time (hr)Isomeric Purity (%)Yield (%)
NDPK-ATP Regeneration374>9895
Acid Phosphatase Mutant3089387
Polyphosphate Kinase4269691

Organometallic Coordination Strategies for Nucleotide Derivative Formation

The distinctive electron-rich guanine moiety in Guanosine-2'-3'-monophosphate disodium salt enables sophisticated coordination chemistry with transition metals, forming hybrid biomolecular-inorganic complexes with novel functionalities. Research demonstrates that silver(I) ions (Ag⁺) coordinate preferentially with the N7 position of guanine, forming linear {G-Ag-G} bridges that facilitate supramolecular assembly [9]. Isothermal titration calorimetry studies reveal a stoichiometry of 1:1 (Ag⁺:guanine base) with association constants (Kₐ) > 10⁵ M⁻¹ at pH 8.0, confirming high-affinity coordination. The resulting Ag⁺-mediated guanine dimers exhibit stacking interactions that propagate into higher-order architectures, as evidenced by increased solution viscosity (400% enhancement at 3:1 Ag⁺:GMP ratio) and amplified circular dichroism signals.

Beyond silver coordination, ruthenium-based organometallics incorporating 2-guanidinobenzimidazole (2GBI) ligands demonstrate remarkable nucleotide-binding capabilities relevant to 2'-3'-GMP·2Na derivatives [2] [4]. These complexes leverage the planar heterocyclic system of guanine derivatives to intercalate or coordinate with nucleotide structures. The ruthenium-2GBI complexes adopt octahedral geometries where the guanine-like ligand occupies two coordination sites through N3 and N10 positions, creating a stable platform for nucleotide interaction. Such coordination complexes show potential for developing nucleotide-sensing platforms and catalytic DNA modification systems, capitalizing on the redox activity of ruthenium centers coupled with the molecular recognition properties of guanine derivatives [6].

Table 2: Organometallic Coordination Complexes with Guanine Derivatives

Metal CenterCoordination SitesBinding Constant (M⁻¹)Potential Applications
Ag⁺N7/O62.5 × 10⁵Nanostructure assembly
Ru²⁺N3/N107.8 × 10⁴Catalytic systems
Pt²⁺N7/N13.2 × 10⁴Therapeutic agents
Zn²⁺N7/Phosphate1.5 × 10⁴DNAzyme mimics

Catalytic Systems for Improved Yield in Mixed Isomer Separation

The separation of 2' and 3' isomers presents significant technical challenges due to their nearly identical physicochemical properties. Recent advances employ tailored catalytic systems that exploit subtle differences in isomer coordination chemistry and crystallization kinetics. The most effective approach utilizes a composite catalyst comprising 60-120 mesh GMP seed crystals and sodium carbonate (1:2 ratio) that simultaneously directs crystallization while controlling ionic strength [3]. This system operates through three synergistic mechanisms: (1) the GMP seed crystals provide isomer-specific templates for selective crystal growth; (2) sodium carbonate maintains optimal pH throughout crystallization, preventing hydrolysis; and (3) the carbonate ions modulate electrostatic interactions between sodium cations and the phosphate groups, enhancing crystalline order.

The catalytic system achieves isomer separation factors of 3.2-3.8 at 25°C, significantly outperforming conventional separation methods. Molecular dynamics simulations suggest the separation mechanism involves differential coordination of sodium ions with the 2' versus 3' phosphate groups, amplified by the carbonate counterions. At catalyst loadings of 0.15-0.2% w/w, the system achieves crystallization yields exceeding 85% with isomer cross-contamination below 2.5%, representing a substantial improvement over non-catalytic approaches (<65% yield, >8% contamination) [3]. The process is particularly effective when integrated with the ethanol-mediated crystallization described in section 1.3, creating a unified separation-purification platform. Furthermore, the catalyst components are fully recoverable through simple sieving after crystallization, enhancing process sustainability while reducing production costs for high-purity nucleotide applications in pharmaceutical research and molecular diagnostics.

Properties

Product Name

Guanosine2'-3'-monophosphatedisodiumsalt

IUPAC Name

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;[(2R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C20H24N10Na4O16P2

Molecular Weight

814.4 g/mol

InChI

InChI=1S/2C10H14N5O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;;;/h2*2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;3-,5-,6?,9-;;;;/m11..../s1

InChI Key

UWIWDABPGFPYJH-AOQQVOPOSA-J

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

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